N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
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Overview
Description
This would typically include the IUPAC name, molecular formula, and molecular weight of the compound.
Synthesis Analysis
This would involve a detailed explanation of the steps, reagents, and conditions used to synthesize the compound.Molecular Structure Analysis
This would involve the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reagents and conditions for each reaction.Physical And Chemical Properties Analysis
This would involve studying properties like melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques
A variety of synthesis methods have been developed for compounds with structures related to the queried chemical, highlighting the diverse synthetic routes available for constructing complex molecules like pyrazoles and thiazoles. These methods often involve multi-step reactions, providing access to a wide array of derivatives for further testing (Palkar et al., 2017).
Characterization Methods
Advanced techniques such as Infrared Spectroscopy, 1H-Nuclear Magnetic Resonance, 13C-Nuclear Magnetic Resonance, and High-Resolution Mass Spectra are utilized to confirm the structures of synthesized compounds. This ensures the precision of the molecular frameworks being studied and supports the integrity of the research findings (Kumara et al., 2018).
Biological Activities
Antibacterial and Antifungal Properties
Many studies focus on evaluating the antibacterial and antifungal activities of synthesized compounds. For instance, certain derivatives have shown promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis, and antifungal activity against various strains, thereby indicating potential therapeutic applications (Ragavan et al., 2010).
Anticancer Activities
Some compounds derived from similar chemical frameworks have been investigated for their anticancer properties, with in vitro screening revealing potential against various cancer cell lines. This suggests the possibility of developing novel anticancer agents from these chemical scaffolds (Zaki et al., 2018).
Inhibitory Effects on Biological Processes
Compounds with related structures have been shown to inhibit processes such as photosynthetic electron transport and DNA gyrase activity, suggesting applications in the development of herbicides or antibacterial agents (Vicentini et al., 2005).
Safety And Hazards
This would involve studying the toxicity, flammability, and other hazards associated with the compound.
Future Directions
This would involve discussing potential future research directions, such as new synthetic routes, potential applications, and areas for further study.
properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S2/c21-13-6-4-12(5-7-13)17-10-29-20(22-17)23-19(26)18-15-2-1-3-16(15)24-25(18)14-8-9-30(27,28)11-14/h4-7,10,14H,1-3,8-9,11H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNSBOONJJWYRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
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